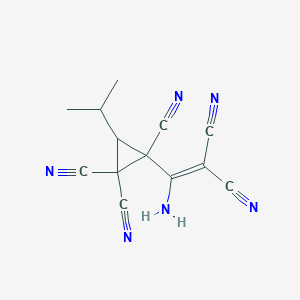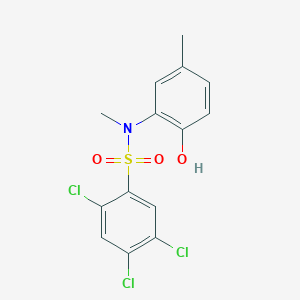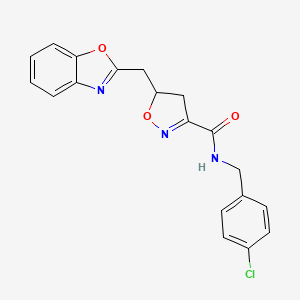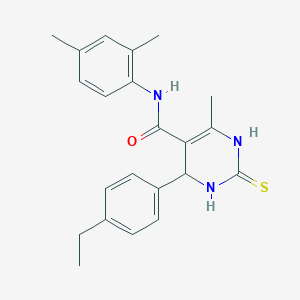![molecular formula C16H20N2 B14943111 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole](/img/structure/B14943111.png)
2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure with multiple methyl groups and a fused indole ring system
Métodos De Preparación
The synthesis of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole typically involves the Fischer reaction. This reaction uses dihydrazone obtained by the action of methyl isopropyl ketone on m-phenylenedihydrazine . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the methyl groups or the indole ring system .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism of action of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole involves its interaction with molecular targets through its indole ring system. This interaction can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole include other hexamethyl derivatives and indole-based compounds. For instance, 2,3,3,5,5,6-Hexamethyl-3H,5H-benzo[1,2-b∶5,4-b′]dipyrrole and 2,3,3,6,7,7-Hexamethyl-3H,7H-benzo[1,2-b∶4,5-b′]dipyrrole are structurally related and share similar synthetic routes . this compound is unique due to its specific arrangement of methyl groups and the fused indole ring, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2,3,3,7,8,8-hexamethylpyrrolo[2,3-e]indole |
InChI |
InChI=1S/C16H20N2/c1-9-15(3,4)11-7-8-12-13(14(11)18-9)16(5,6)10(2)17-12/h7-8H,1-6H3 |
Clave InChI |
MQGVMJNKQKNAAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(C)C)C=CC3=C2C(C(=N3)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)

![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B14943065.png)
![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
![3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-[6-Methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzonitrile](/img/structure/B14943106.png)
![2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine](/img/structure/B14943113.png)


